molecular formula C17H13N3O B11496371 5-amino-3-phenylpyrrolo[1,2-a]quinazolin-2(1H)-one

5-amino-3-phenylpyrrolo[1,2-a]quinazolin-2(1H)-one

Cat. No.: B11496371
M. Wt: 275.30 g/mol
InChI Key: DZQUKFHMUUUIJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-3-phenyl-1H,2H-pyrrolo[1,2-a]quinazolin-2-one is a nitrogen-containing heterocyclic compound. Heterocyclic compounds are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has a fused ring system that includes a pyrrole ring and a quinazoline ring, making it an interesting scaffold for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-3-phenyl-1H,2H-pyrrolo[1,2-a]quinazolin-2-one typically involves multi-step reactions. One common method includes:

    Cyclization Reaction: Starting with a suitable precursor, such as 2-aminobenzonitrile, which undergoes cyclization with an appropriate reagent to form the quinazoline ring.

    Amination: Introduction of the amino group at the 5-position of the pyrrole ring.

    Phenylation: Introduction of the phenyl group at the 3-position of the pyrrole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-phenyl-1H,2H-pyrrolo[1,2-a]quinazolin-2-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of the quinazoline ring to form dihydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions at the amino or phenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents under appropriate conditions (e.g., acidic or basic medium).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline oxides, while reduction can produce dihydroquinazolines.

Scientific Research Applications

5-Amino-3-phenyl-1H,2H-pyrrolo[1,2-a]quinazolin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 5-amino-3-phenyl-1H,2H-pyrrolo[1,2-a]quinazolin-2-one involves its interaction with molecular targets in biological systems. This compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[1,2-a]pyrazine Derivatives: These compounds also contain a pyrrole ring fused with another heterocycle and exhibit similar biological activities.

    Pyrrolo[1,2-a]indole Derivatives: Known for their diverse pharmacological properties and used in drug discovery.

Uniqueness

5-Amino-3-phenyl-1H,2H-pyrrolo[1,2-a]quinazolin-2-one is unique due to its specific ring structure and substitution pattern, which confer distinct biological activities and chemical reactivity. Its ability to interact with a wide range of molecular targets makes it a valuable scaffold for developing new therapeutic agents.

Properties

Molecular Formula

C17H13N3O

Molecular Weight

275.30 g/mol

IUPAC Name

5-imino-3-phenyl-1H-pyrrolo[1,2-a]quinazolin-2-ol

InChI

InChI=1S/C17H13N3O/c18-16-12-8-4-5-9-13(12)20-10-14(21)15(17(20)19-16)11-6-2-1-3-7-11/h1-9,18,21H,10H2

InChI Key

DZQUKFHMUUUIJE-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C2=NC(=N)C3=CC=CC=C3N21)C4=CC=CC=C4)O

Origin of Product

United States

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